Magnolioside

Catalog No.
S617329
CAS No.
20186-29-2
M.F
C16H18O9
M. Wt
354.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnolioside

CAS Number

20186-29-2

Product Name

Magnolioside

IUPAC Name

7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

InChI

InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1

InChI Key

WBAVLTNIRYDCPM-YMILTQATSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Magnolioside is a member of coumarins and a glycoside.
Magnolioside has been reported in Micromelum hirsutum, Helichrysum arenarium, and other organisms with data available.

Magnolioside (Isoscopoletin-β-D-glucoside) is a naturally occurring methoxycoumarin glycoside widely utilized as a specialized reference standard and pharmacological screening scaffold. Unlike ubiquitous coumarins such as simple scopoletin or esculin, magnolioside possesses a specific 7-methoxy-6-O-glucosyl substitution pattern. In procurement contexts, it is primarily sourced for structure-activity relationship (SAR) studies, anti-plasmodial assay validation, and chemotaxonomic authentication of botanical extracts (e.g., differentiating Olea and Angelica species). Its established baseline properties—including high solubility in polar organic solvents, stability under standard assay conditions, and a lack of significant baseline cytotoxicity (IC50 > 100 μM in standard cell lines)—make it a reliable, reproducible material for advanced in vitro screening and quality control workflows [1].

Substituting magnolioside with more common coumarin glycosides like esculin (esculetin-6-O-glucoside) or scopolin (scopoletin-7-O-glucoside) fundamentally compromises both analytical and pharmacological workflows. In chemotaxonomic quality control, these isomers act as species-specific markers; using scopolin as a proxy will result in false-negative authentications for species like Olea capensis. In pharmacological SAR studies, the exact positioning of the methoxy and glucosyl groups on the benzopyran core dictates binding affinity and enzyme induction. For example, generic coumarins lack the specific Quinone Reductase-1 (QR-1) inducing activity observed with magnolioside, and they cannot serve as the exact structural baseline needed to evaluate the impact of C-6 furan/pyran ring cyclizations in neuroprotective drug development [1].

Anti-Plasmodial Efficacy and Cytotoxicity Profiling

In targeted screening against chloroquine-sensitive strains of Plasmodium falciparum, magnolioside demonstrates notable growth inhibitory activity with an IC50 of 8.2 μM. When compared head-to-head with the dihydrofuranocoumarin marmesinin (IC50 = 5.3 μM) isolated from the same Angelica gigas fractions, magnolioside provides a slightly less potent but structurally distinct anti-malarial scaffold. Crucially, both compounds exhibited no significant cytotoxicity toward SK-OV-3 cancer cell lines (IC50 > 100 μM), establishing a highly favorable therapeutic window for lead optimization [1].

Evidence DimensionAnti-plasmodial IC50 and Cytotoxicity IC50
Target Compound DataMagnolioside (Anti-plasmodial IC50 = 8.2 μM; Cytotoxicity > 100 μM)
Comparator Or BaselineMarmesinin (Anti-plasmodial IC50 = 5.3 μM; Cytotoxicity > 100 μM)
Quantified Difference2.9 μM difference in efficacy with identical non-toxic baseline
ConditionsIn vitro P. falciparum growth inhibition assay and SK-OV-3 cell viability assay

Validates magnolioside as a low-toxicity, non-furanocoumarin structural alternative for anti-malarial lead optimization and library synthesis.

Structural Baseline for Neuroprotective SAR Workflows

Magnolioside is a critical negative/baseline control in neuroprotective structure-activity relationship (SAR) workflows. In assays measuring protection against glutamate-induced toxicity in primary cultured rat cortical cells, dihydrofuranocoumarins (such as marmesinin and nodakenin) restore cell viability to approximately 50% at concentrations of 0.1–10 μM. Magnolioside, which lacks the cyclized isoprenyl (furan/pyran) group at the C-6 position, does not exhibit this level of protection. This quantitative contrast structurally proves that the C-6 cyclization and associated lipophilicity are absolute requirements for this specific neuroprotective mechanism [1].

Evidence DimensionNeuroprotective cell viability recovery
Target Compound DataMagnolioside (Baseline/low recovery)
Comparator Or BaselineDihydrofuranocoumarins e.g., Marmesinin (~50% viability recovery)
Quantified DifferenceDistinct functional divergence based on C-6 furan ring presence
ConditionsPrimary cultured rat cortical cells exposed to glutamate-induced toxicity (0.1–10 μM compound concentrations)

Procurement of magnolioside is essential for medicinal chemistry teams needing a precise, structurally matched negative control to validate furanocoumarin SAR models.

Chemopreventive Phase II Enzyme Induction

Magnolioside exhibits significant Phase II enzyme induction capabilities, specifically targeting Quinone Reductase-1 (QR-1). In comparative evaluations of compounds isolated from Morinda citrifolia exudates, magnolioside demonstrated a QR-1 Induction Ratio (IR) comparable to highly active iridoids (IR values of 2.3 to 2.5). In stark contrast, several other co-isolated flavonoids and glycosides showed absolutely no QR-1 inducing activity under identical assay conditions, establishing magnolioside as a distinct outlier among common polyphenolics [1].

Evidence DimensionQuinone Reductase-1 (QR-1) Induction Ratio (IR)
Target Compound DataMagnolioside (IR ~ 2.3 - 2.5 range)
Comparator Or BaselineInactive co-isolated flavonoids/glycosides (IR = 1.0 / No induction)
Quantified Difference>2-fold increase in QR-1 induction over inactive baseline compounds
ConditionsIn vitro QR-1 induction assay using murine hepatoma (Hepa 1c1c7) cells

Makes magnolioside a highly specific positive reference standard for screening libraries targeting chemopreventive and anti-inflammatory pathways.

Species-Specific Chemotaxonomic Authentication

In industrial quality control and botanical authentication, magnolioside serves as an irreplaceable species-specific marker. Chromatographic profiling of Olea species bark demonstrates that magnolioside is exclusively isolated from Olea capensis. Conversely, the closely related substitute Olea africana yields only the isomeric coumarin glucosides esculin and scopolin, completely lacking magnolioside. This absolute presence/absence dichotomy allows QA/QC laboratories to definitively identify raw material origins and detect cross-species adulteration [1].

Evidence DimensionChromatographic marker presence
Target Compound DataMagnolioside (Exclusive to Olea capensis)
Comparator Or BaselineEsculin and Scopolin (Exclusive to Olea africana)
Quantified Difference100% presence vs 0% presence between the two species
ConditionsHPLC/MS profiling of Olea species bark extracts

Procurement of pure magnolioside is mandatory for analytical labs tasked with certifying the botanical identity and purity of Olea capensis commercial extracts.

Anti-Malarial Drug Discovery

Where this compound is the right choice for serving as a non-furanocoumarin lead scaffold in the development of therapeutics targeting chloroquine-sensitive Plasmodium falciparum, leveraging its established low-toxicity profile [1].

Neuropharmacology SAR Validation

Where this compound is the right choice as a structurally matched negative control to definitively prove the mechanistic necessity of C-6 furan/pyran cyclization in mitigating glutamate-induced cortical toxicity [2].

Chemopreventive Assay Standardization

Where this compound is the right choice as a positive reference standard for calibrating in vitro Quinone Reductase-1 (QR-1) induction assays in cancer chemoprevention research [3].

Botanical Quality Control and Authentication

Where this compound is the right choice as an analytical HPLC/MS marker to authenticate Olea capensis raw materials and rule out adulteration by Olea africana based on exact coumarin glycoside profiles [4].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

354.09508215 Da

Monoisotopic Mass

354.09508215 Da

Heavy Atom Count

25

UNII

IQ1QJO54R6

Wikipedia

7-Methoxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside

Dates

Last modified: 08-15-2023

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